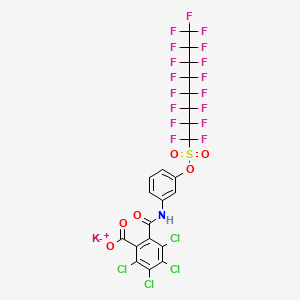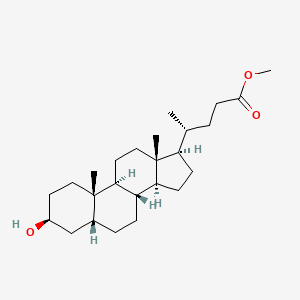
3beta-Hydroxy-5beta-cholan-24-oic acid Methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (3beta,5beta)-3-hydroxycholan-24-oate is a bile acid derivative. Bile acids are crucial for the digestion and absorption of fats and fat-soluble vitamins in the small intestine. This compound is a methyl ester of a hydroxycholan, which is a type of bile acid. Bile acids are synthesized in the liver from cholesterol and play a significant role in the emulsification of dietary fats.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3beta,5beta)-3-hydroxycholan-24-oate typically involves the esterification of the corresponding bile acid. The process begins with the isolation of the bile acid, followed by its conversion to the methyl ester using methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of Methyl (3beta,5beta)-3-hydroxycholan-24-oate follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain the reaction conditions. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Methyl (3beta,5beta)-3-hydroxycholan-24-oate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Methyl (3beta,5beta)-3-hydroxycholan-24-oate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of other complex molecules.
Biology: Studied for its role in the metabolism and transport of bile acids.
Medicine: Investigated for its potential therapeutic effects in treating liver diseases and disorders related to bile acid metabolism.
Industry: Used in the formulation of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of Methyl (3beta,5beta)-3-hydroxycholan-24-oate involves its interaction with bile acid receptors and transporters. It is absorbed in the intestine and transported to the liver, where it is involved in the emulsification and absorption of dietary fats. The compound acts by binding to specific receptors, such as the farnesoid X receptor (FXR), which regulates bile acid synthesis and transport.
Comparison with Similar Compounds
Similar Compounds
Cholic acid: Another bile acid with similar properties but different functional groups.
Chenodeoxycholic acid: A bile acid with two hydroxyl groups.
Deoxycholic acid: A bile acid with one less hydroxyl group compared to cholic acid.
Uniqueness
Methyl (3beta,5beta)-3-hydroxycholan-24-oate is unique due to its specific esterified form, which affects its solubility and reactivity. This esterification can influence its absorption and metabolism compared to other bile acids.
Properties
CAS No. |
5405-42-5 |
|---|---|
Molecular Formula |
C25H42O3 |
Molecular Weight |
390.6 g/mol |
IUPAC Name |
methyl (4R)-4-[(3S,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C25H42O3/c1-16(5-10-23(27)28-4)20-8-9-21-19-7-6-17-15-18(26)11-13-24(17,2)22(19)12-14-25(20,21)3/h16-22,26H,5-15H2,1-4H3/t16-,17-,18+,19+,20-,21+,22+,24+,25-/m1/s1 |
InChI Key |
YXZVCZUDUJEPPK-ARCWCCGYSA-N |
Isomeric SMILES |
C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@@H](C4)O)C)C |
Canonical SMILES |
CC(CCC(=O)OC)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


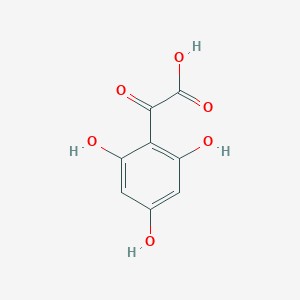
![4-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c]isothiazole](/img/structure/B13413816.png)

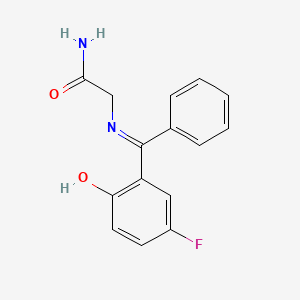
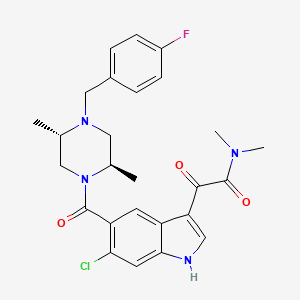
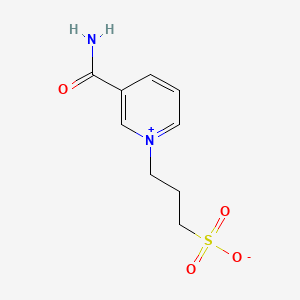

![5-(2-Chlorobenzyl)thieno[3,2-c]pyridin-5-ium bromide](/img/structure/B13413860.png)

![(9-([1,1'-Biphenyl]-4-yl)-9H-carbazol-4-yl)boronic acid](/img/structure/B13413883.png)
![(2-Nonanoyloxy-3-octadeca-9,12-dienoyloxypropoxy)-[2-(trimethylazaniumyl)ethyl]phosphinate](/img/structure/B13413884.png)
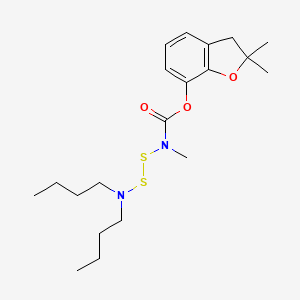
![(1'R,9'S,10'S)-17'-(cyclobutylmethyl)-4'-methoxyspiro[1,3-dioxolane-2,13'-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene]-10'-ol](/img/structure/B13413887.png)
